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Compound of Interest
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Cat. No.: B1171656 Get Quote

Application Notes
The Trichophytin-based lymphocyte proliferation assay is a specialized in vitro diagnostic tool

designed to assess the functionality of T-lymphocytes, a critical component of the cell-mediated

immune system. This assay measures the proliferative response of lymphocytes upon

stimulation with Trichophytin, an antigen derived from dermatophytes of the Trichophyton

genus. It is a valuable method for researchers, scientists, and drug development professionals

investigating cellular immune responses in the context of fungal infections,

immunodeficiencies, and the efficacy of immunomodulatory therapies.

The fundamental principle of this assay is to quantify the extent of lymphocyte division

(proliferation) following exposure to a specific antigen. A positive proliferative response

indicates the presence of memory T-cells specific to the Trichophytin antigen, signifying a

previous encounter and sensitization of the immune system to this fungus. The assay can be

performed using two primary methods for detecting proliferation: the incorporation of a

radiolabeled nucleoside ([3H]-thymidine) into newly synthesized DNA, or the progressive

dilution of a fluorescent dye (such as Carboxyfluorescein succinimidyl ester - CFSE) in

daughter cells.

Experimental Protocols
This section provides detailed methodologies for performing a Trichophytin-based lymphocyte

proliferation assay. Two alternative methods for quantifying proliferation are described: the

[3H]-Thymidine Incorporation Assay and the CFSE-Based Flow Cytometry Assay.
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I. Isolation of Peripheral Blood Mononuclear Cells
(PBMCs)
This initial step is common to both proliferation detection methods.

Materials:

Whole blood collected in sodium heparin tubes

Phosphate-Buffered Saline (PBS), sterile

Ficoll-Paque PLUS

RPMI-1640 culture medium

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

L-glutamine

50 mL conical tubes

Serological pipettes

Centrifuge

Procedure:

Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

Carefully layer 20 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL

conical tube, avoiding mixing of the layers.

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

Following centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer

(plasma) and transfer the opaque layer of PBMCs (the "buffy coat") to a new 50 mL conical
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tube.

Wash the isolated PBMCs by adding PBS to a total volume of 45 mL and centrifuge at 300 x

g for 10 minutes.

Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium

(supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine).

Perform a cell count and viability assessment using a hemocytometer and Trypan Blue

exclusion. Cell viability should be >95%.

Resuspend the cells in complete RPMI-1640 medium to a final concentration of 1 x 10^6

viable cells/mL.

II. Lymphocyte Proliferation Assay
A. [3H]-Thymidine Incorporation Assay

This method measures the incorporation of radioactive thymidine into the DNA of dividing cells.

Materials:

Isolated PBMCs at 1 x 10^6 cells/mL

Complete RPMI-1640 medium

Trichophytin antigen (requires optimization, see below)

Phytohemagglutinin (PHA) as a positive control

96-well round-bottom cell culture plate

[3H]-Thymidine (1 µCi/well)

Cell harvester

Glass fiber filters

Scintillation fluid
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Liquid scintillation counter

Procedure:

Add 100 µL of the PBMC suspension (100,000 cells) to each well of a 96-well plate.

Prepare the following conditions in triplicate:

Unstimulated Control: Add 100 µL of complete RPMI-1640 medium.

Trichophytin Stimulation: Add 100 µL of Trichophytin antigen diluted in complete RPMI-

1640 medium to the desired concentration.

Positive Control: Add 100 µL of PHA (e.g., 5 µg/mL) diluted in complete RPMI-1640

medium.

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 6 days for Trichophytin
stimulation.[1]

On day 6, add 1 µCi of [3H]-thymidine to each well.

Incubate for an additional 18-24 hours.

Harvest the cells onto glass fiber filters using a cell harvester.

Dry the filters and place them in scintillation vials with scintillation fluid.

Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

B. CFSE-Based Flow Cytometry Assay

This method uses a fluorescent dye that is diluted with each cell division, allowing for the

tracking of proliferation by flow cytometry.

Materials:

Isolated PBMCs

PBS with 0.1% BSA
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Carboxyfluorescein succinimidyl ester (CFSE)

Complete RPMI-1640 medium

Trichophytin antigen (requires optimization, see below)

Phytohemagglutinin (PHA) as a positive control

96-well round-bottom cell culture plate

Flow cytometry tubes

Flow cytometer

Procedure:

Resuspend PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS with 0.1% BSA.

Add CFSE to a final concentration of 1-5 µM and mix immediately.

Incubate for 10 minutes at 37°C, protected from light.

Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

Centrifuge the cells at 300 x g for 10 minutes and wash twice with complete RPMI-1640

medium.

Resuspend the CFSE-labeled cells to a final concentration of 1 x 10^6 viable cells/mL in

complete RPMI-1640 medium.

Follow steps 1-3 from the [3H]-Thymidine Incorporation Assay protocol for plating and

stimulation.

On day 6, harvest the cells from the plate and transfer them to flow cytometry tubes.

Wash the cells with PBS.

Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC channel.
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III. Determining the Optimal Trichophytin Concentration
The optimal concentration of Trichophytin antigen for lymphocyte stimulation can vary and

should be determined empirically through a dose-response experiment.

Procedure:

Set up the lymphocyte proliferation assay as described above.

Prepare a serial dilution of the Trichophytin antigen (e.g., from 0.1 µg/mL to 100 µg/mL).

Test each concentration in triplicate.

The optimal concentration is the one that induces the highest proliferative response without

causing cytotoxicity.

Data Presentation
Quantitative Data Summary

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1171656?utm_src=pdf-body
https://www.benchchem.com/product/b1171656?utm_src=pdf-body
https://www.benchchem.com/product/b1171656?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1171656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value

Cell Isolation

Blood to PBS ratio 1:1

Centrifugation (Ficoll) 400 x g for 30 min

Cell Washing Centrifugation 300 x g for 10 min

Assay Setup

Cell Concentration 1 x 10^6 cells/mL

Cells per well 100,000

Plate type 96-well round-bottom

Stimulation

Incubation Time (Trichophytin) 6 days

Positive Control (PHA) e.g., 5 µg/mL

[3H]-Thymidine Assay

[3H]-Thymidine per well 1 µCi

[3H]-Thymidine Incubation 18-24 hours

CFSE Assay

CFSE Staining Concentration 1-5 µM

CFSE Staining Time 10 minutes at 37°C

Data Analysis
The results of the lymphocyte proliferation assay are typically expressed as a Stimulation Index

(SI).

Formula: SI = (Mean CPM of stimulated wells) / (Mean CPM of unstimulated wells)

An SI greater than 2 is generally considered a positive response. For CFSE data, proliferation

is analyzed by gating on the lymphocyte population and observing the percentage of cells that
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have undergone division (i.e., have reduced CFSE fluorescence).
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Caption: Experimental workflow for the Trichophytin-based lymphocyte proliferation assay.
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Caption: Simplified signaling pathway of T-cell activation and proliferation by Trichophytin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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